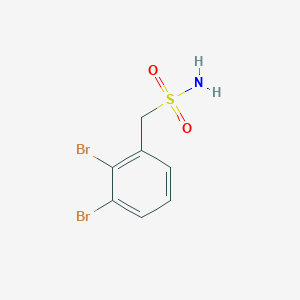

(2,3-Dibromophenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2,3-Dibromophenyl)methanesulfonamide” is a chemical compound with the CAS Number: 2243504-88-1 . It has a molecular weight of 329.01 and is typically stored at room temperature . The compound is usually in powder form .

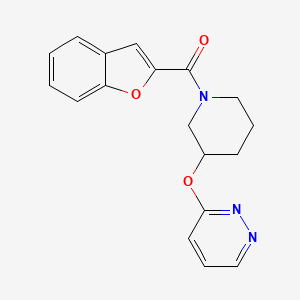

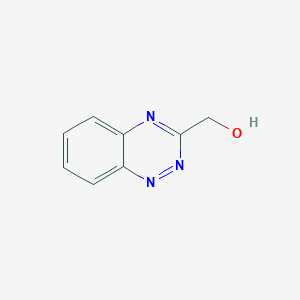

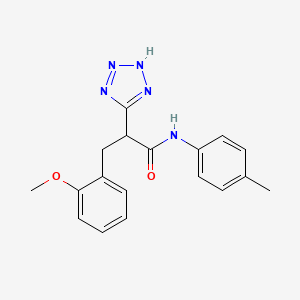

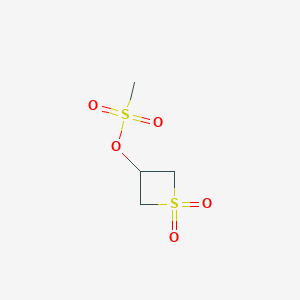

Molecular Structure Analysis

The InChI code for “this compound” is1S/C7H7Br2NO2S/c8-6-3-1-2-5 (7 (6)9)4-13 (10,11)12/h1-3H,4H2, (H2,10,11,12) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Scientific Research Applications

Synthesis and Characterization

Sulfonamide derivatives, including those similar to (2,3-Dibromophenyl)methanesulfonamide, have been synthesized and characterized, revealing their structural properties through various spectroscopic methods. For instance, the synthesis and characterization of new sulfonamide derivatives and their metal complexes demonstrated their structural attributes and potential antibacterial activities against both gram-positive and gram-negative bacteria (Özdemir et al., 2009).

Antibacterial Activity

The study by Özdemir et al. (2009) also highlighted the antibacterial activity of synthesized sulfonamide compounds and their metal complexes, indicating that these compounds exhibit more activity against tested bacteria compared to their metal complexes, showcasing their potential application in developing new antibacterial agents.

Computational Studies

A DFT-based computational study on N-(2-methylphenyl) methanesulfonamide and N-(3-methylphenyl) methanesulfonamide revealed insights into their molecular conformation, NMR chemical shifts, and vibrational transitions, providing a deeper understanding of their molecular structure and behavior (Karabacak et al., 2010).

Microbial Metabolism

Research on methanesulfonic acid, closely related to sulfonamide derivatives, has explored its role in the biogeochemical cycling of sulfur and its metabolism by diverse aerobic bacteria, offering insights into its environmental impact and potential biotechnological applications (Kelly & Murrell, 1999).

Quantum-Chemical Calculation

A study conducted theoretical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds to predict their optimized state, free energy, and the molecular orbitals involved in spectrum formation, contributing to understanding their antioxidant activity (Xue et al., 2022).

Safety and Hazards

Mechanism of Action

Target of Action

Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which plays a crucial role in the synthesis of folic acid in bacteria .

Mode of Action

By inhibiting this enzyme, (2,3-Dibromophenyl)methanesulfonamide could potentially prevent the bacteria from synthesizing folic acid, an essential nutrient for their growth and reproduction .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts several biochemical pathways in the bacteria, including the synthesis of nucleic acids and proteins, leading to the cessation of bacterial growth .

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

The end result of this compound’s action would be the inhibition of bacterial growth, assuming it acts similarly to other sulfonamides .

Action Environment

The action of sulfonamides can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the sulfonamide, potentially impacting its absorption and distribution in the body .

Properties

IUPAC Name |

(2,3-dibromophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJLCSGLVIHDEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2680007.png)

![N-(3-chloro-2-fluorophenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2680013.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2680014.png)

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2680019.png)

![ethyl (2E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2680022.png)

![(Z)-methyl 3-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2680026.png)